eCF506

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

eCF506 est un inhibiteur de petite molécule qui cible la tyrosine kinase non réceptrice SRC. Ce composé est connu pour sa capacité à bloquer SRC dans sa conformation inactive native, inhibant ainsi ses fonctions enzymatiques et d'échafaudage. Ce mécanisme d'action unique a montré un potentiel significatif pour améliorer l'efficacité et la tolérabilité des médicaments dans divers modèles de cancer .

Méthodes De Préparation

La synthèse d'eCF506 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont généralement des informations propriétaires détenues par les développeurs. il est connu que le composé est synthétisé par une série de réactions chimiques qui assurent sa haute puissance et sa sélectivité . Les méthodes de production industrielle impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et la pureté du produit final.

Analyse Des Réactions Chimiques

eCF506 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec la kinase SRC. Le composé inhibe SRC en le bloquant dans une conformation inactive, empêchant la phosphorylation et la formation de complexes avec son partenaire FAK . Cette inhibition est obtenue par des interactions de liaison spécifiques qui stabilisent la forme inactive de SRC. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants spécifiques et des catalyseurs qui facilitent la liaison d'this compound à SRC. Le principal produit formé à partir de ces réactions est le complexe SRC-eCF506 inactif, qui inhibe efficacement l'activité de SRC .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et du développement de médicaments. Sa capacité à inhiber sélectivement la kinase SRC en fait un outil précieux pour étudier les voies de signalisation liées à SRC et leur rôle dans la progression du cancer . De plus, this compound a montré un potentiel pour améliorer l'efficacité et la tolérabilité des traitements anticancéreux, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique . Le composé est également utilisé dans diverses études in vitro et in vivo pour étudier ses effets sur différentes lignées cellulaires cancéreuses et des modèles animaux .

Mécanisme d'action

Le mécanisme d'action d'this compound implique sa liaison sélective à la kinase SRC, la bloquant dans sa conformation inactive native . Cette liaison empêche SRC de phosphoryler ses substrats et de former des complexes avec son partenaire FAK, inhibant ainsi ses fonctions enzymatiques et d'échafaudage . Les cibles moléculaires d'this compound comprennent le site actif de la kinase SRC, où il forme des interactions spécifiques qui stabilisent la forme inactive de l'enzyme . Cette inhibition sélective de la kinase SRC se traduit par une inhibition puissante et sélective des voies, à la fois en culture et in vivo .

Applications De Recherche Scientifique

Breast Cancer

In vitro studies have demonstrated that eCF506 exhibits potent antiproliferative effects against breast cancer cell lines, including MCF7 and MDA-MB-231, with an IC50 of less than 0.5 nM . The compound significantly inhibits cell motility and reduces phosphorylation of SRC and FAK at low nanomolar concentrations. In vivo experiments using syngeneic murine models have shown that treatment with this compound leads to substantial tumor growth inhibition without notable adverse effects .

Bladder Cancer

Recent studies have also highlighted this compound's effectiveness in bladder cancer. It has been shown to inhibit SRC phosphorylation and enhance sensitivity to cisplatin, a commonly used chemotherapy agent. The combination treatment of this compound with cisplatin resulted in optimal therapeutic effects, significantly reducing tumor proliferation and promoting apoptosis in resistant cancer cells . In xenograft models, this compound demonstrated sustained inhibition of SRC activity over extended periods, showcasing its potential as a promising therapeutic option for bladder cancer patients .

Comparative Analysis with Other Inhibitors

| Inhibitor | Target | IC50 (nM) | Selectivity | Efficacy |

|---|---|---|---|---|

| This compound | SRC | <0.5 | High (950-fold difference from ABL) | Significant tumor inhibition |

| Dasatinib | SRC/ABL | 1-10 | Moderate | Effective but less selective |

| AZD0530 | SRC | ~10 | Moderate | Comparable efficacy but less potent |

This table summarizes the comparative potency and selectivity of this compound against other known SRC inhibitors, illustrating its superior profile in targeting SRC specifically while minimizing off-target effects.

Safety Profile

The safety profile of this compound has been evaluated in preclinical studies. Notably, there were no significant adverse effects observed on mouse body weight or major organ function during treatment . This safety aspect is critical for developing effective cancer therapies that can be administered over extended periods.

Mécanisme D'action

The mechanism of action of eCF506 involves its selective binding to SRC kinase, locking it in its native inactive conformation . This binding prevents SRC from phosphorylating its substrates and forming complexes with its partner FAK, thereby inhibiting its enzymatic and scaffolding functions . The molecular targets of this compound include the active site of SRC kinase, where it forms specific interactions that stabilize the inactive form of the enzyme . This selective inhibition of SRC kinase results in potent and selective pathway inhibition, both in culture and in vivo .

Comparaison Avec Des Composés Similaires

eCF506 est unique en sa capacité à bloquer SRC dans sa conformation inactive native, un mécanisme qui le distingue d'autres inhibiteurs de SRC tels que le dasatinib et le bosutinib . Alors que le dasatinib et le bosutinib inhibent SRC en se liant à sa forme active, this compound maintient SRC dans une conformation plus compacte et inactive . Ce mécanisme d'action unique se traduit par une efficacité antitumorale et une tolérabilité accrues par rapport aux autres inhibiteurs de SRC . Des composés similaires à this compound comprennent d'autres inhibiteurs de la kinase de la famille SRC, tels que le dasatinib et le bosutinib, qui ciblent également SRC mais par des mécanismes différents .

Activité Biologique

eCF506 is a novel and highly selective inhibitor of the Src family kinases (SFK), particularly targeting the Src kinase with an impressive potency. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in various cancer models, and implications for therapeutic applications.

This compound operates by locking the Src kinase in its native inactive conformation , which inhibits both its enzymatic and scaffolding functions. This unique mode of action prevents phosphorylation and complex formation with partner proteins such as focal adhesion kinase (FAK) . Unlike traditional inhibitors that bind to the active form of Src, this compound's binding to the inactive conformation allows for a more selective inhibition, minimizing off-target effects.

Potency and Selectivity

The compound exhibits an IC50 of less than 0.5 nM against Src, demonstrating its high potency compared to existing Src/ABL inhibitors like dasatinib, which requires higher concentrations to achieve similar effects . Importantly, this compound shows a significant selectivity profile, with over 950-fold difference in activity between Src and ABL, making it a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have shown that this compound significantly reduces cell proliferation and motility in various cancer cell lines. For instance:

- In breast cancer cell lines MCF7 and MDA-MB-231, this compound induced potent antiproliferative effects .

- Cell migration assays revealed that treatment with this compound at concentrations as low as 10 nM reduced cell motility within 6 hours , comparable to dasatinib's efficacy .

Table 1: Summary of In Vitro Efficacy

| Cell Line | Treatment Concentration | Effect on Proliferation | Effect on Motility |

|---|---|---|---|

| MCF7 | <0.5 nM | Significant reduction | Notable reduction |

| MDA-MB-231 | 10 nM | Significant reduction | Significant reduction |

In Vivo Studies

In vivo experiments using syngeneic murine cancer models demonstrated that this compound not only inhibited tumor growth but also enhanced tolerability compared to existing treatments. Notably, mice treated with this compound showed a significant reduction in phospho-SrcY416 levels, indicating effective inhibition of Src activity .

Case Study: Tumor Growth Inhibition

A study involved administering this compound at a dose of 40 mg/kg to tumor-bearing mice. The results indicated:

- Complete tumor regression in some cases without regrowth observed during the monitoring period.

- Enhanced antitumor efficacy compared to vehicle control and dasatinib (20 mg/kg) .

Clinical Implications

The unique mechanism and high selectivity of this compound position it as a potential candidate for treating cancers associated with Src dysregulation. Its ability to inhibit both catalytic and scaffolding functions may lead to improved patient outcomes in solid tumors where Src plays a critical role in progression and resistance mechanisms .

Propriétés

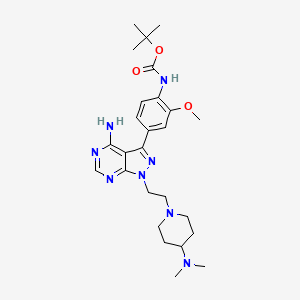

IUPAC Name |

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQGWXPDRNCBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.